molecular formula C13H19BrN4O4 B3013262 8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333305-45-6

8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3013262
CAS No.: 333305-45-6
M. Wt: 375.223
InChI Key: OAEGNKZBDVQFNS-UHFFFAOYSA-N
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Description

8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a bromine atom at the 8th position, a hydroxy-isopropoxypropyl group at the 7th position, and two methyl groups at the 1st and 3rd positions of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Alkylation: The 7th position of the purine ring is alkylated with 2-hydroxy-3-isopropoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired side chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), thiourea

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a hydrogen-substituted purine

    Substitution: Formation of azido or thiol derivatives

Scientific Research Applications

8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purine receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as purine receptors. The compound may modulate signaling pathways by binding to these receptors, thereby influencing various cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the bromine atom and the hydroxy-isopropoxypropyl side chain, which confer distinct chemical and biological properties compared to other purine derivatives. These structural features may enhance its specificity and efficacy in various applications.

Properties

IUPAC Name

8-bromo-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O4/c1-7(2)22-6-8(19)5-18-9-10(15-12(18)14)16(3)13(21)17(4)11(9)20/h7-8,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEGNKZBDVQFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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